7-Methyl-2-phenylpyrido[2,3-d]pyrimidine
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Overview
Description
7-methyl-2-phenylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their resemblance to nitrogen bases in DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-phenylpyrido[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the cyclocondensation of 2-aminopyridine derivatives with β-dicarbonyl compounds. For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid under reflux conditions can yield the desired pyridopyrimidine . Another method involves the use of 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-phenylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, acetic acid, reflux conditions.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Benzylamine, toluene, reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyridopyrimidines .
Scientific Research Applications
7-methyl-2-phenylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 7-methyl-2-phenylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also inhibit cyclin-dependent kinases, which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: Another class of pyridopyrimidines with distinct chemical properties and applications.
Uniqueness
7-methyl-2-phenylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C14H11N3 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
7-methyl-2-phenylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11N3/c1-10-7-8-12-9-15-13(17-14(12)16-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
KWVJWWRUSUZAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NC=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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